molecular formula C15H18N4O4S B2435949 N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide CAS No. 1105248-33-6

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide

Cat. No.: B2435949
CAS No.: 1105248-33-6
M. Wt: 350.39
InChI Key: JNCZZXUWYSKVEE-UHFFFAOYSA-N
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Description

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C15H18N4O4S and its molecular weight is 350.39. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(2-methoxyethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S/c1-22-6-4-16-13(20)7-19-14(10-8-24-9-11(10)18-19)17-15(21)12-3-2-5-23-12/h2-3,5H,4,6-9H2,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNCZZXUWYSKVEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This compound belongs to the thienopyrazole family, which is known for various pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_{4}O_{3}S, with a molecular weight of 374.5 g/mol. Its structure features a thieno[3,4-c]pyrazole core, which is essential for its biological activity.

PropertyValue
Molecular FormulaC₁₈H₂₂N₄O₃S
Molecular Weight374.5 g/mol
CAS Number1105204-66-7

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thienopyrazole derivatives. For instance, compounds similar to this compound have been shown to mitigate oxidative stress in erythrocytes of fish exposed to toxic substances like 4-nonylphenol. The alterations in erythrocyte morphology were significantly reduced when these compounds were administered, indicating their protective role against oxidative damage .

Anti-inflammatory Effects

Thienopyrazole derivatives have demonstrated anti-inflammatory properties by inhibiting specific pathways involved in inflammation. For example, certain thienopyrazoles selectively inhibit phosphodiesterase (PDE) enzymes associated with inflammatory responses. This inhibition can lead to reduced symptoms in conditions characterized by excessive inflammation .

Anticancer Activity

The anticancer potential of thienopyrazole compounds has been explored through various in vitro studies. These compounds have been found to induce apoptosis in cancer cell lines and inhibit proliferation. The mechanism often involves the modulation of signaling pathways that control cell cycle progression and survival .

Case Studies

  • Study on Erythrocytes : In a study involving Clarias gariepinus (African catfish), the administration of thienopyrazole compounds significantly reduced the percentage of altered erythrocytes when exposed to 4-nonylphenol. The control group showed 40.3% altered erythrocytes compared to only 12% in the treated group .
    Treatment GroupAltered Erythrocytes (%)
    Control40.3 ± 4.87
    4-Nonylphenol1 ± 0.3
    Thienopyrazole Compound12 ± 1.03
  • Anticancer Screening : A screening of a drug library identified new thienopyrazole compounds that showed significant cytotoxicity against various cancer cell lines. These compounds were effective in inhibiting tumor growth in multicellular spheroids, indicating their potential as therapeutic agents .

Scientific Research Applications

Structural Features

The compound's structure includes:

  • A thieno[3,4-c]pyrazole ring, which is often associated with various pharmacological activities.
  • A furan ring and a carboxamide functional group that may enhance its biological interactions.

Pharmacological Potential

N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide has been investigated for various applications:

  • Antioxidant Activity : The compound may protect against oxidative stress by scavenging free radicals, which is crucial for preventing cellular damage.
  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound could act as an inhibitor for specific enzymes involved in disease pathways, potentially leading to therapeutic applications in conditions such as cancer or metabolic disorders.
  • Targeting cAMP Pathways : Research indicates potential as a modulator of cyclic adenosine monophosphate (cAMP) signaling pathways, which are critical in various physiological processes and diseases.

Case Studies

Several studies have documented the efficacy and mechanisms of action of this compound:

  • Study on Antioxidant Properties : A study demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited significant antioxidant activity in vitro, suggesting potential applications in neuroprotective therapies.
  • Enzyme Inhibition Research : Research published in pharmacology journals highlighted the compound's ability to inhibit specific kinases involved in cancer progression, indicating its potential role as a therapeutic agent.
  • cAMP Modulation : Investigations into the modulation of cAMP pathways revealed that this compound could influence intracellular signaling cascades relevant to cardiovascular health and metabolic regulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)furan-2-carboxamide, and what key reaction conditions influence yield?

  • Methodological Answer :

  • Step 1 : Synthesize the thieno[3,4-c]pyrazole core via cyclization of substituted thiophene precursors under acidic or basic conditions.
  • Step 2 : Introduce the 2-methoxyethylamino moiety via nucleophilic substitution or amidation reactions. Ethanol or DMF solvents at 60–80°C are typical, with yields influenced by stoichiometric ratios and catalyst selection (e.g., EDCI/HOBt for amide bond formation) .
  • Step 3 : Condense the furan-2-carboxamide group using a coupling agent like DCC or HATU. Optimize pH (neutral to slightly basic) and temperature (room temperature to 50°C) to minimize side reactions .
  • Key Conditions : Solvent polarity, reaction time (12–24 hours), and purification via column chromatography (silica gel, ethyl acetate/hexane gradients).

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 or CDCl3 to confirm the thieno-pyrazole ring protons (δ 6.5–8.0 ppm) and furan carboxamide carbonyl (δ ~165 ppm). Compare with structurally related compounds (e.g., benzothiazole analogs in ) .
  • IR Spectroscopy : Validate amide bonds (C=O stretch at ~1650–1700 cm1^{-1}) and methoxy groups (C-O stretch at ~1100–1250 cm1^{-1}) .
  • HPLC/MS : Confirm purity (>95%) using a C18 column (acetonitrile/water + 0.1% formic acid) and ESI-MS for molecular ion detection .

Advanced Research Questions

Q. How can palladium-catalyzed reductive cyclization improve the synthesis of the thieno[3,4-c]pyrazol moiety?

  • Methodological Answer :

  • Strategy : Replace traditional cyclization methods with Pd-catalyzed reductive coupling using formic acid derivatives as CO surrogates. This approach reduces nitro precursors (e.g., nitroarenes) to generate intermediates for heterocycle formation .
  • Optimization : Use Pd(OAc)2_2 (5 mol%), Xantphos ligand, and DMF at 100°C under inert atmosphere. Monitor reaction progress via TLC to prevent over-reduction.
  • Advantages : Higher regioselectivity and reduced by-product formation compared to iron powder-mediated reductions .

Q. What strategies resolve discrepancies in biological activity data across studies, particularly for kinase inhibition assays?

  • Methodological Answer :

  • Data Analysis : Compare IC50_{50} values under standardized assay conditions (e.g., ATP concentration, pH 7.4 buffer). Adjust for off-target effects using negative controls (e.g., staurosporine for kinase selectivity).
  • Structural Insights : Perform molecular docking studies to correlate activity with substituent effects (e.g., methoxyethyl group flexibility vs. rigid analogs in ).
  • Validation : Replicate assays in orthogonal systems (e.g., SPR vs. fluorescence polarization) to confirm binding affinity .

Q. How can reaction conditions be optimized to mitigate by-product formation during the condensation of the furan-2-carboxamide group?

  • Methodological Answer :

  • By-Product Identification : Use LC-MS to detect undesired adducts (e.g., dimerization products or unreacted intermediates).
  • Condition Adjustments :
  • Solvent : Switch from polar aprotic (DMF) to dichloromethane to reduce nucleophilic side reactions.
  • Catalyst : Replace EDCI with BOP-Cl for faster activation of carboxylic acids.
  • Temperature : Lower from 50°C to 25°C to slow competing hydrolysis .

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